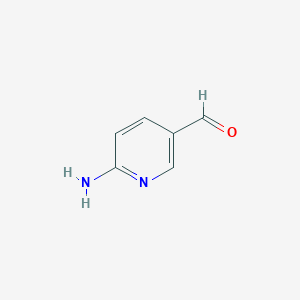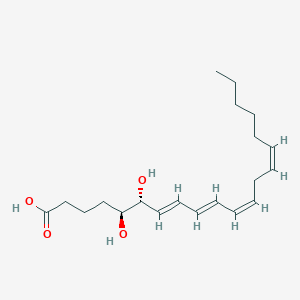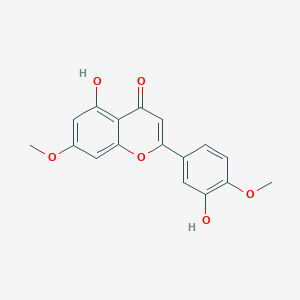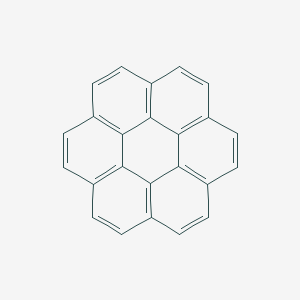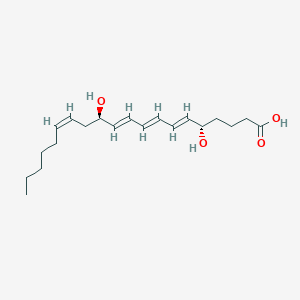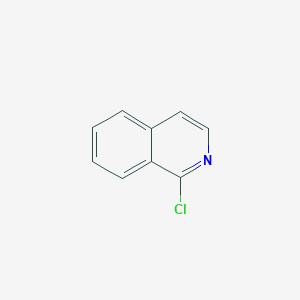
1-Chloroisoquinoline
概要
説明
Synthesis Analysis
1-Chloroisoquinoline can be synthesized from isoquinoline through a series of chemical reactions involving chlorination. Tong Jie (2009) discussed a method for its synthesis and analysis, using gas chromatography mass spectrometry for the determination of composition and relative content (Tong Jie, 2009).
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline has been elucidated through various spectroscopic techniques. Murugavel et al. (2016) synthesized 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and conducted structural analysis using X-ray diffraction, FTIR, and NMR spectral analysis, along with DFT computations (Murugavel et al., 2016).
Chemical Reactions and Properties
1-Chloroisoquinoline undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Ford et al. (1997) explored its differential reactivity, showing its ability to undergo coupling reactions under catalysis, which leads to the synthesis of novel compounds (Ford et al., 1997).
Physical Properties Analysis
The physical properties of 1-Chloroisoquinoline, such as melting point, boiling point, and solubility, can be influenced by its molecular structure. Detailed physical property analysis can be performed through experimental measurements and computational predictions.
Chemical Properties Analysis
1-Chloroisoquinoline's chemical properties, including its reactivity towards different reagents, stability under various conditions, and its behavior in chemical syntheses, are crucial for its application in organic chemistry. Vidhya et al. (2020) conducted a detailed spectroscopic vibrational analysis and discussed the chemical reactivity and site selectivity of 1-Chloroisoquinoline, highlighting its potential in nonlinear optical (NLO) properties (Vidhya et al., 2020).
科学的研究の応用
-
Mn-Catalyzed Cross-Coupling with Aryl- and Alkylmagnesium Halides
-
Pd-Catalyzed Cross-Coupling with Heteroaryl Boronic Acids and Esters
-
Homocoupling Reaction to Yield Bis-Isoquinoline
-
Preparation of New Aminoisoquinolinylurea Derivatives
Safety And Hazards
1-Chloroisoquinoline is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .
特性
IUPAC Name |
1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCQINLJMEVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173143 | |
| Record name | Isoquinoline, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline | |
CAS RN |
19493-44-8 | |
| Record name | Isoquinoline, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19493-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





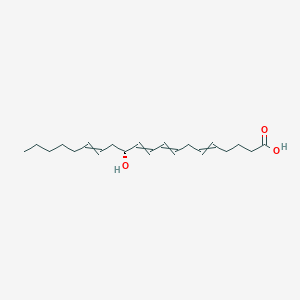
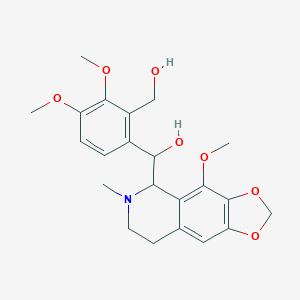
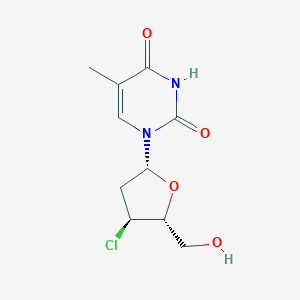
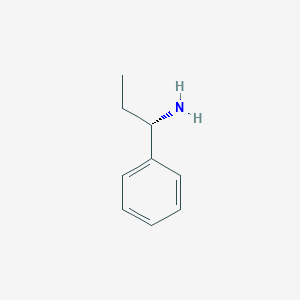
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)
